REACTION_CXSMILES
|
[Cl:1][C:2]1[N:12]=[CH:11][C:10](I)=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5].[C-:14]#[N:15].[Li+].O1CCOCCOCCOCC1>C1C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[N:12]=[CH:11][C:10]([C:14]#[N:15])=[CH:9][C:3]=1[C:4]([N:6]([CH3:8])[CH3:7])=[O:5] |f:1.2,^1:38,40,59,78|
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Name
|
|
Quantity
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1.54 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)N(C)C)C=C(C=N1)I
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Name
|
|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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[C-]#N.[Li+]
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Name
|
|
Quantity
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0.2 mL
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Type
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reactant
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Smiles
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O1CCOCCOCCOCC1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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2.44 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 40° C. under nitrogen for 1 week
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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was distilled at reduced pressure
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Type
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DISTILLATION
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Details
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the mixture was distilled under nitrogen until a forefraction of approximately 5 mL
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Type
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CUSTOM
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Details
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had collected
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Type
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TEMPERATURE
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Details
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to cool
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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CUSTOM
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Details
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partitioned between aqueous sodium bicarbonate and ethyl acetate
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether
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Type
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WASH
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Details
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the extract was washed with brine
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Type
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CUSTOM
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Details
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dried (Na2 SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
|
Details
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The residue was purified on silica gel by column chromatography
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Type
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WASH
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Details
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eluting with hexanes/ethyl acetate (5:1)
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Name
|
|
Type
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product
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Smiles
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ClC1=C(C(=O)N(C)C)C=C(C=N1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.72 mmol | |
AMOUNT: MASS | 0.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |